(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene
Beschreibung
(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene (CAS: 530441-95-3) is a brominated aromatic compound featuring a chiral center at the ethyl group and two trifluoromethyl (-CF₃) substituents at the 3- and 5-positions of the benzene ring. Its molecular formula is C₁₁H₉BrF₆O, with a molecular weight of 351.08 g/mol . The compound is primarily used as a synthetic intermediate in pharmaceutical chemistry, notably in the production of oncology drugs like AZD-9291 (osimertinib) . It is stored under dry, sealed conditions at room temperature and is classified as an irritant, requiring careful handling .
Eigenschaften
IUPAC Name |
1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF6O/c1-6(19-5-12)7-2-8(10(13,14)15)4-9(3-7)11(16,17)18/h2-4,6H,5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIVKNWZGLUSHN-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457098 | |
| Record name | Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530441-95-3 | |
| Record name | 1-[(1R)-1-(Bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530441-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Conditions
| Parameter | Value/Detail |
|---|---|
| Substrate | 1,3-Bis(trifluoromethyl)benzene |
| Brominating Agent | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) or N-bromosuccinimide (NBS) |
| Solvent System | Concentrated H₂SO₄ (96%) + glacial acetic acid (HOAc) |
| Temperature | 10–70°C (optimal: 45°C) |
| Stirring | Rapid mechanical stirring (critical for regioselectivity) |
| Workup | Dilution with cold H₂O, phase separation, and NaOH wash |
Key Findings :
- Regioselectivity : The use of DBH in H₂SO₄/HOAc ensures >90% selectivity for 3,5-bis(trifluoromethyl)bromobenzene over dibrominated byproducts.
- Yield : ~93.7% isolated yield with ≤2% isomeric impurities.
- Safety : Lower exothermicity compared to traditional methods, enhancing scalability.
Step 2: Ethyl Group Introduction via Grignard Reaction
The brominated intermediate undergoes coupling with a Grignard reagent to install the ethyl group.
Step 3: Bromomethoxy Functionalization
This step establishes the chiral center and introduces the bromomethoxy group.
Proposed Pathways
Pathway A: Benzylic Lithiation
- Lithiation : Deprotonation of the ethyl group’s benzylic position using a strong base (e.g., LDA or LDBB).
- Electrophile Addition : Quenching with a bromomethoxy reagent (e.g., bromomethoxy chloride).
Pathway B: Nucleophilic Substitution
- Hydroxyl Group Introduction : Conversion of a bromoethyl intermediate to a hydroxyl group.
- Bromination : Treatment with PBr₃ or HBr to replace hydroxyl with bromine.
Reaction Conditions (Hypothetical)
| Parameter | Value/Detail |
|---|---|
| Base | LDA (lithium diisopropylamide) or LDBB (lithium diisopropylamide bis(trimethylsilyl)amide) |
| Electrophile | Bromomethoxy chloride (BrCH₂OCH₃) or bromine source (NBS, HBr) |
| Solvent | THF or diethyl ether |
| Temperature | -78°C to 0°C |
Key Challenges :
- Stereochemical Purity : Achieving >95% enantiomeric excess (ee) requires chiral auxiliaries or catalysts.
- Functional Group Compatibility : Bromomethoxy stability under lithiation conditions must be validated.
Data Summary Table
- Yield inferred from analogous reactions; *No direct yield data available.
Critical Research Gaps
- Stereochemical Control : Mechanistic studies on chiral induction during lithiation or substitution.
- Scalability : Optimization of workup protocols for industrial-scale synthesis.
- Purification : Chromatographic methods to isolate enantiopure product.
Analyse Chemischer Reaktionen
Types of Reactions
(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethoxy group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromomethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amine derivatives, while oxidation reactions may produce corresponding oxides .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The compound has shown promise in the development of pharmaceuticals due to its structural characteristics:
- Anticancer Activity : Research indicates that compounds with trifluoromethyl groups can enhance biological activity. A study demonstrated that related trifluoromethylated compounds exhibited significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .
- Antimicrobial Properties : The presence of bromine and trifluoromethyl groups can enhance the lipophilicity and bioavailability of drugs. Case studies have shown that similar compounds have been effective against a range of bacterial strains, indicating that (R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene could be explored as an antimicrobial agent .
Materials Science Applications
The unique properties of this compound also make it suitable for various materials science applications:
- Polymer Synthesis : The compound can serve as a monomer for synthesizing fluorinated polymers, which are known for their thermal stability and chemical resistance. Studies have shown that incorporating such compounds into polymer matrices enhances their mechanical properties .
- Surface Modifications : Due to its hydrophobic nature, this compound can be used in surface coatings to impart water-repellent characteristics. Research has documented successful applications in creating self-cleaning surfaces using fluorinated materials .
Agrochemical Applications
In the field of agrochemicals, this compound shows potential as a pesticide or herbicide:
- Pesticidal Activity : Preliminary studies suggest that fluorinated compounds can exhibit increased toxicity against pests. For instance, related compounds have been tested for their efficacy against agricultural pests, showing promising results that warrant further investigation into this compound's effectiveness .
- Herbicide Development : The structural features of this compound may allow it to interact with plant growth regulators. Studies have indicated that similar trifluoromethylated compounds can inhibit specific enzyme pathways in plants, leading to potential herbicidal applications .
Data Summary Table
Wirkmechanismus
The mechanism of action of (R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromomethoxy and trifluoromethyl groups can modulate the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Bromomethyl-Substituted Trifluoromethylbenzenes
Several analogs share the 3,5-bis(trifluoromethyl)benzene core but differ in substituents:
- 1-(Bromomethyl)-3,5-bis(trifluoromethyl)benzene (CAS: 32247-96-4): Lacks the chiral ethoxy group, featuring a simpler bromomethyl (-CH₂Br) substituent. Its reduced steric bulk and absence of an ether linkage make it more reactive in nucleophilic substitutions compared to the target compound .
- 1-(Bromomethyl)-2,4-bis(trifluoromethyl)benzene (CAS: 140690-56-8): Structural isomer with trifluoromethyl groups at the 2- and 4-positions. The altered substitution pattern may influence electronic properties and regioselectivity in further reactions .
| Property | Target Compound | 1-(Bromomethyl)-3,5-bis(trifluoromethyl)benzene |
|---|---|---|
| Molecular Weight (g/mol) | 351.08 | 307.03 |
| Substituent | Bromomethoxyethyl | Bromomethyl |
| Chirality | Yes (R-configuration) | No |
| Reactivity | Moderate (ether stability) | High (direct nucleophilic substitution) |
Chiral Ethyl-Substituted Derivatives
- (R)-1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene (CAS: 1351520-15-4): Replaces the methoxy group with a methyl group. Its synthesis involves dynamic kinetic resolution, similar to methods used for the target compound .
- (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol (CAS: 127852-28-2): Features a hydroxyl (-OH) group instead of bromomethoxy. This alcohol is a precursor for esters and ethers, with applications in asymmetric catalysis and drug intermediates .
| Property | Target Compound | (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol |
|---|---|---|
| Functional Group | Bromomethoxyethyl | Hydroxyethyl |
| Boiling Point | Not reported | 210–215°C (estimated) |
| Key Applications | Pharmaceutical intermediate | Chiral resolving agent, ester synthesis |
Amine and Thiourea Derivatives
- (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine : Contains an amine (-NH₂) group, enabling participation in Schiff base formation or urea/thiourea syntheses. Its polarity and basicity contrast with the target compound’s ether functionality .
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R,4R)-7,7-dimethyl-1-(pyrrolidin-1-yl-methyl)bicyclo[2.2.1]heptan-2-yl)thiourea (Compound 53): A camphor-derived thiourea with a bicyclic amine moiety. Such compounds exhibit enhanced stereochemical complexity and are used in asymmetric organocatalysis .
| Property | Target Compound | Compound 53 |
|---|---|---|
| Molecular Weight (g/mol) | 351.08 | ~530 (estimated) |
| Key Feature | Bromomethoxyethyl | Bicyclic thiourea |
| Application | Synthetic intermediate | Organocatalyst, medicinal chemistry |
Biologische Aktivität
(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene, with the chemical formula C11H9BrF6O and CAS number 530441-95-3, is a fluorocarbon compound characterized by its unique structure incorporating both bromomethoxy and trifluoromethyl groups. This compound has garnered interest in various fields including medicinal chemistry, due to its potential biological activities and applications.
- Molecular Weight: 351.08 g/mol
- IUPAC Name: 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)benzene
-
Molecular Structure:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromomethoxy and trifluoromethyl groups enhances the compound's binding affinity and specificity, influencing various biochemical pathways.
Anticancer Properties
Recent studies have explored the compound's potential as an anticancer agent. For instance, in cell-based assays, this compound exhibited significant inhibition of cell proliferation across various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cancer cell growth.
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | 22RV1 (Prostate Cancer) | 31.28 | >4-fold over FLU |
| Control (FLU) | 22RV1 | 115 | - |
The above table summarizes findings from a study that reported a more pronounced antiproliferative effect than the reference drug FLU (Flutamide), indicating the potential of this compound as a selective inhibitor in cancer therapy .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has shown potent inhibition against AKR1C3, an enzyme implicated in steroid metabolism and cancer progression.
-
Inhibition Data:
Enzyme IC50 (µM) Selectivity Ratio (AKR1C3/AKR1C2) AKR1C3 0.19 289-fold AKR1C2 67 -
This data highlights the compound's selectivity towards AKR1C3 over AKR1C2, suggesting its potential use in targeting specific metabolic pathways relevant to cancer treatment .
Study on Prostate Cancer Cells
In a detailed investigation involving prostate cancer cells (22RV1), researchers treated cells with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability, confirming its potential as an effective anticancer agent.
-
Experimental Setup:
- Method: Sulforhodamine B (SRB) assay for cytotoxicity evaluation.
- Results: Significant reduction in viable cells was observed after treatment for 72 hours.
Mechanistic Insights
Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting that structural modifications could enhance its efficacy further .
Q & A
Q. Basic Characterization
Q. Advanced Analysis
- X-ray Crystallography : SHELX software () resolves stereochemistry and intermolecular forces. For example, hydrogen-bonding motifs in crystals can be classified using graph-set notation () .
- HPLC-MS : Detects trace impurities from side reactions (e.g., incomplete bromination) .
How do intermolecular forces affect the compound’s crystallization and stability?
Basic Principles
The trifluoromethyl groups induce strong van der Waals interactions, while the bromomethoxyethyl group participates in weak hydrogen bonds (C–H···O). These forces are quantified via thermal analysis (DSC) and crystallographic data .
Advanced Modeling
Graph-set analysis () identifies recurring motifs like D (donor) and A (acceptor) patterns. For instance, edge-to-face π-stacking between benzene rings stabilizes the lattice, while bromine’s polarizability enhances halogen bonding .
What computational strategies predict the compound’s reactivity in nucleophilic environments?
Basic DFT Applications
Density Functional Theory (DFT) models the electrophilic aromatic substitution mechanism. The LUMO map of 3,5-bis(trifluoromethyl)benzene () highlights electron-deficient regions prone to bromomethoxyethyl attack .
Advanced Mechanistic Studies
Transition-state analysis using software like Gaussian reveals steric effects from the (R)-configuration. Solvent models (e.g., COSMO-RS) predict reaction pathways in polar aprotic solvents like DMF .
What biological screening approaches assess its potential as a pharmacological intermediate?
In Vitro Models
Derivatives like NU-9 () are tested in motor neuron disease models to evaluate neuroprotective effects. High-throughput screening identifies binding affinity to targets like G-protein-coupled receptors () .
Advanced Combination Therapies
Synergy studies () combine the compound with ALS drugs (e.g., riluzole) to assess additive effects. Metabolite profiling (LC-MS/MS) tracks stability under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
